![molecular formula C24H44O4 B016259 Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester CAS No. 33001-45-5](/img/structure/B16259.png)
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
Overview
Description
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, is a monounsaturated omega-9 fatty acid found in many plants, animals, and microorganisms. It is a major component of the cell membrane and plays an essential role in the metabolism and physiology of cells. Oleic acid is an important component of the human diet, and is found in many foods including olive oil and other vegetable oils, nuts, and avocados. It is also used in the manufacture of cosmetics and pharmaceuticals.
Scientific Research Applications
Green Chemistry Concepts and Technologies
The compound is used in the synthesis of glycerol ethers, which are important in green chemistry concepts and technologies . Glycerol ethers are synthesized from industrial building blocks, and the compound plays a crucial role in this process .
Preparation of Carbonates
1,2-Isopropylidene-3-oleoyl-sn-glycerol is used in the preparation of glycerol-based carbonates . These carbonates are gaining prominence due to their simple preparation, interesting properties, and chemistry .
Lubricity Properties
The compound has been shown to have lubricity properties similar to fatty acid esters . This makes it potentially useful in applications that require lubrication .
Hydrolysis
The compound can be hydrolyzed to convert it into a novel polyol component . This polyol may be useful in the synthesis of interesting carbonate-containing esters and polymers .
5. Crystallization Kinetics and Polymorphic Phase Behavior The compound is used in the analysis of crystallization kinetics and polymorphic phase behavior . This is particularly relevant in the study of mixtures of cocoa butter and cocoa butter substitute .
Synthesis of Glycerol Ethers
The compound is used in the synthesis of glycerol ethers via a protection-deprotection strategy . This strategy involves using the compound as a starting material .
properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEQPXMGHNSQNP-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564812 | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
CAS RN |
33001-45-5 | |
Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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